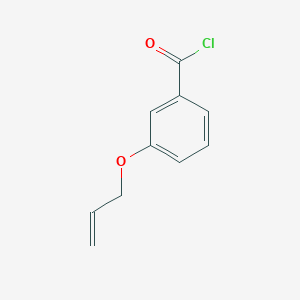
3-(Allyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)benzoyl chloride is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoyl chloride where the benzene ring is substituted with an allyloxy group at the third position. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
3-(Allyloxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides in the presence of an aqueous alkaline solution . In this case, the reaction involves the use of benzoyl chloride and allyl alcohol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
3-(Allyloxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a catalyst for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Allyloxy)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-(Allyloxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as 4-methoxybenzoyl chloride and 2-chlorobenzoyl chloride. These compounds have similar reactivity but differ in their substituents, which can affect their chemical properties and applications. For example, 4-methoxybenzoyl chloride has a methoxy group at the fourth position, which can influence its reactivity and solubility compared to this compound .
Conclusion
This compound is a versatile compound with various applications in organic synthesis, material science, and biological studies. Its unique reactivity and properties make it a valuable intermediate in the preparation of a wide range of chemical products.
Properties
CAS No. |
83230-73-3 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-prop-2-enoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 |
InChI Key |
JVBQBOPBWGDPFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


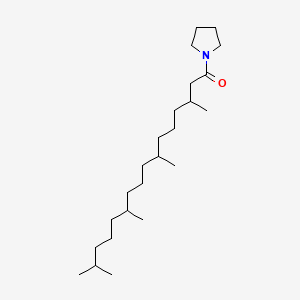
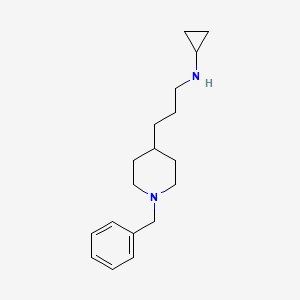
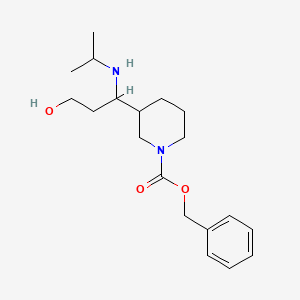
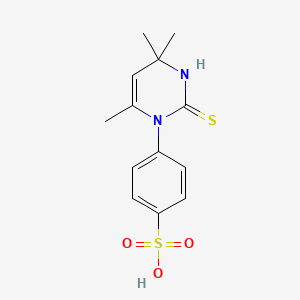
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
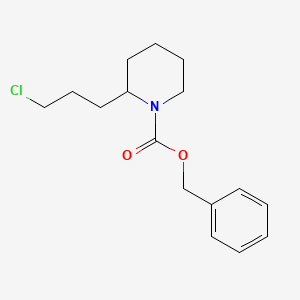
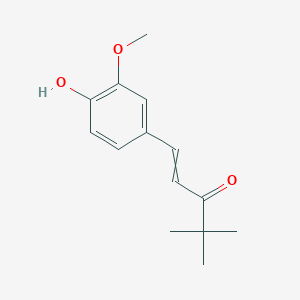
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)

